molecular formula C9H17NO2 B13592035 2-(1-Methylpiperidin-2-yl)propanoic acid

2-(1-Methylpiperidin-2-yl)propanoic acid

Cat. No.: B13592035
M. Wt: 171.24 g/mol
InChI Key: SZNFEECTSWIONR-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a propanoic acid moiety at the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or methyl sulfate in the presence of a base like sodium hydroxide.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the propanoic acid moiety.

Scientific Research Applications

2-(1-Methylpiperidin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperidin-1-yl)propanoic acid
  • 3-(1-Methylpiperidin-2-yl)propanoic acid
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(1-Methylpiperidin-2-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-methylpiperidin-2-yl)propanoic acid

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)8-5-3-4-6-10(8)2/h7-8H,3-6H2,1-2H3,(H,11,12)

InChI Key

SZNFEECTSWIONR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C)C(=O)O

Origin of Product

United States

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